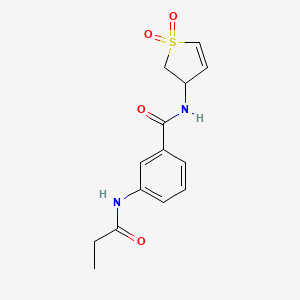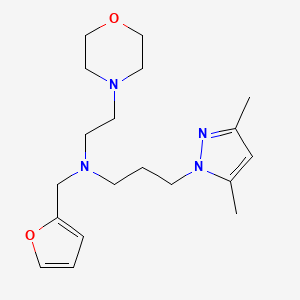![molecular formula C18H22N6OS B5902216 N-(2-cyclohexylpyrazol-3-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)pyrazol-1-yl]acetamide](/img/structure/B5902216.png)
N-(2-cyclohexylpyrazol-3-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)pyrazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexylpyrazol-3-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)pyrazol-1-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, pyrazole rings, and a thiazole moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexylpyrazol-3-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)pyrazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the individual components. The cyclohexylpyrazole and the thiazole-pyrazole intermediates are synthesized separately before being coupled together.
-
Cyclohexylpyrazole Synthesis:
Starting Materials: Cyclohexanone, hydrazine hydrate, and an appropriate aldehyde.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of an acid catalyst to form the cyclohexylpyrazole intermediate.
-
Thiazole-Pyrazole Synthesis:
Starting Materials: 4-methylthiazole, hydrazine hydrate, and an appropriate aldehyde.
Reaction Conditions: Similar to the cyclohexylpyrazole synthesis, this reaction is also carried out under reflux conditions with an acid catalyst.
-
Coupling Reaction:
Starting Materials: Cyclohexylpyrazole and thiazole-pyrazole intermediates.
Reaction Conditions: The coupling reaction is typically performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic medium.
Products: Oxidation of the pyrazole rings can lead to the formation of diketones or carboxylic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions.
Products: Reduction can convert ketones or aldehydes within the structure to alcohols.
-
Substitution:
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: Carried out in the presence of a catalyst like iron(III) chloride.
Products: Halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron(III) chloride.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which N-(2-cyclohexylpyrazol-3-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)pyrazol-1-yl]acetamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby influencing various biochemical pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
-
Cetylpyridinium Chloride:
Structure: Contains a pyridinium ring with a long alkyl chain.
Applications: Used as an antiseptic and disinfectant.
-
Domiphen Bromide:
Structure: Similar to cetylpyridinium chloride with a bromide ion.
Applications: Used in mouthwashes and throat lozenges.
Uniqueness: N-(2-cyclohexylpyrazol-3-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)pyrazol-1-yl]acetamide is unique due to its combination of cyclohexyl, pyrazole, and thiazole moieties, which confer distinct chemical and biological properties not found in simpler compounds like cetylpyridinium chloride or domiphen bromide .
特性
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-13-18(26-12-19-13)15-8-10-23(22-15)11-17(25)21-16-7-9-20-24(16)14-5-3-2-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRFZSABNJLYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=NN(C=C2)CC(=O)NC3=CC=NN3C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-4-methyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanamide](/img/structure/B5902141.png)

![methyl 2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}carbonyl)benzoate](/img/structure/B5902152.png)
![N-(4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenyl)acetamide](/img/structure/B5902155.png)

![4-(2-{4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}-2-oxoethyl)phenol](/img/structure/B5902169.png)
![N-benzyl-N-(3-hydroxy-2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5902173.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(4-propionylphenoxy)acetamide](/img/structure/B5902184.png)
amino]propane-1,2-diol](/img/structure/B5902189.png)
![1-{[1-(2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5902198.png)
![2,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl][1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5902203.png)
![2-{3-oxo-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propyl}-1,2-oxazinane](/img/structure/B5902206.png)
![1-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]imidazolidin-2-one](/img/structure/B5902207.png)
![ethyl [(5-{[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]methyl}pyrimidin-2-yl)(methyl)amino]acetate](/img/structure/B5902208.png)
